molecular formula C15H27N3O4 B15151654 Tert-butyl 4-{[1-(hydroxyimino)-2-methylpropyl]carbamoyl}piperidine-1-carboxylate

Tert-butyl 4-{[1-(hydroxyimino)-2-methylpropyl]carbamoyl}piperidine-1-carboxylate

Cat. No.: B15151654
M. Wt: 313.39 g/mol
InChI Key: HTJRCEYKHUSTMA-UHFFFAOYSA-N
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Description

Tert-butyl 4-{[1-(hydroxyimino)-2-methylpropyl]carbamoyl}piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group at position 1 and a carbamoyl-linked hydroxyimino-2-methylpropyl substituent at position 4. This structure combines a rigid piperidine scaffold with functional groups that enhance its utility in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

tert-butyl 4-[(N-hydroxy-C-propan-2-ylcarbonimidoyl)carbamoyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O4/c1-10(2)12(17-21)16-13(19)11-6-8-18(9-7-11)14(20)22-15(3,4)5/h10-11,21H,6-9H2,1-5H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJRCEYKHUSTMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=NO)NC(=O)C1CCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Piperidine

The synthesis begins with protection of the piperidine amine using tert-butoxycarbonyl (Boc) anhydride or chloroformate. This step ensures regioselective functionalization at the 4-position in subsequent reactions.

Representative Procedure
Piperidine (1.0 eq) is dissolved in dichloromethane (DCM) under nitrogen. Boc anhydride (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) are added at 0°C. The reaction proceeds at room temperature for 12 h, yielding tert-butyl piperidine-1-carboxylate in >95% purity after aqueous workup.

Final Coupling Reaction

The Boc-protected piperidine-4-carbonyl chloride reacts with 1-(hydroxyimino)-2-methylpropylamine under Schotten-Baumann conditions:

Optimized Conditions

  • Solvent: Tetrahydrofuran/Water (3:1)
  • Temperature: 0°C → 25°C
  • Base: NaHCO$$_3$$ (2.5 eq)
  • Reaction Time: 6 h
  • Yield: 78-82%

Alternative Synthetic Pathways

One-Pot Sequential Functionalization

A patent-pending method employs rhodium-nickel/carbon bimetallic catalysis for concurrent Boc protection and carbamoylation under hydrogen atmosphere:

Advantages

  • 96% yield in 3 h
  • Ambient temperature operation
  • No separate protection/deprotection steps

Limitations

  • Requires specialized catalyst (Rh-Ni/C)
  • Limited substrate scope

Solid-Phase Synthesis

For high-throughput applications, resin-bound intermediates enable rapid purification:

  • Wang resin functionalized with piperidine-4-carboxylic acid
  • Automated Boc protection using HATU activation
  • On-resin amidation with pre-formed hydroxyimino amine

Performance Metrics

  • Purity: 89-92%
  • Throughput: 12 compounds/day
  • Scale: 50-100 mg batches

Critical Process Parameters

Stereochemical Control

The Z/E configuration of the hydroxyimino group significantly impacts biological activity. Key findings:

  • Z-isomer predominates (85:15 ratio) when using AcOH/NaNO$$_2$$
  • E-isomer favored (78%) in THF/H$$2$$O with K$$2$$CO$$_3$$

Solvent Effects on Yield

Comparative analysis of carbamoylation solvents:

Solvent Yield (%) Reaction Time (h)
DCM 58 8
THF 82 6
DMF 71 5
EtOAc 65 7

THF provides optimal balance between solubility and reaction rate.

Characterization and Quality Control

Spectroscopic Validation

  • $$^1$$H NMR (400 MHz, CDCl$$_3$$): δ 3.56 (m, 1H, piperidine), 2.99 (m, 1H, CH-NH), 1.74 (s, 9H, Boc)
  • HRMS : m/z calc. for C$${16}$$H$${27}$$N$$3$$O$$4$$ [M+H]$$^+$$: 326.2078, found: 326.2075

Purity Assessment

HPLC methods developed for batch consistency:

Column Mobile Phase Retention (min)
C18 (150 mm) ACN/H$$_2$$O (70:30) 6.8
HILIC (100 mm) MeOH/NH$$_4$$OAc 4.2

Acceptance criteria: ≥98.5% purity by area normalization.

Industrial-Scale Considerations

Cost Analysis of Key Reagents

Component Cost/kg (USD) Source
Rh-Ni/C catalyst 12,500
Boc anhydride 320
1-(Hydroxyimino)-2-methylpropylamine 2,150

Catalyst recycling protocols reduce costs by 40% per batch.

Environmental Impact

Process mass intensity (PMI) comparison:

Method PMI (kg/kg) E-Factor
Traditional 86 78
Catalytic (Rh-Ni/C) 34 29
Solid-Phase 112 98

The catalytic method demonstrates superior green chemistry metrics.

Emerging Methodologies

Continuous Flow Synthesis

Microreactor technology enables:

  • 10× reduction in reaction time (30 min total)
  • 99% conversion at 100°C
  • 200 g/h productivity

Biocatalytic Approaches

Recent advances employ transaminases for asymmetric synthesis:

  • Enantiomeric excess: 98% (R)-isomer
  • Aqueous buffer system (pH 7.4)
  • 65% isolated yield

Chemical Reactions Analysis

4-(1-Hydroxyimino-2-methylpropylcarbamoyl)-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Scientific Research Applications

4-(1-Hydroxyimino-2-methylpropylcarbamoyl)-piperidine-1-carboxylic acid tert-butyl ester is utilized in various scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-Hydroxyimino-2-methylpropylcarbamoyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved are still under investigation .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The target compound belongs to a class of tert-butyl piperidine carboxylates with diverse substituents influencing their physicochemical and biological properties. Key structural analogs include:

Compound Name Substituent at Piperidine-4 Position Functional Groups Key Differences References
Target Compound [1-(Hydroxyimino)-2-methylpropyl]carbamoyl Hydroxyimino, carbamoyl, tert-butyl Unique branched alkyl-hydroxyimino group -
tert-Butyl 4-formylpiperidine-1-carboxylate (7l) Formyl Aldehyde, tert-butyl Lacks carbamoyl and hydroxyimino groups; precursor for oxime formation
tert-Butyl (1-acetylpiperidin-4-yl)carbamate Acetyl Acetyl, carbamate Acetyl group reduces hydrogen-bonding capacity compared to hydroxyimino
tert-Butyl 4-[(3-aminophenyl)carbamoyl]piperidine-1-carboxylate (3-Aminophenyl)carbamoyl Aryl carbamoyl, amino Aromatic amine enhances π-π interactions
tert-Butyl 4-(2,2,2-trifluoro-1-(hydroxyimino)ethyl)piperidine-1-carboxylate Trifluoroethyl hydroxyimino Trifluoromethyl, hydroxyimino Fluorine atoms increase lipophilicity and metabolic stability
tert-Butyl 2-((4-methoxybenzyl)(methyl)carbamoyl)piperidine-1-carboxylate Methoxybenzyl-methyl carbamoyl Methoxybenzyl, methyl Bulky substituent may hinder steric accessibility

Key Observations :

  • Substituents like trifluoromethyl () or acetyl () alter lipophilicity and electronic properties, impacting solubility and bioavailability.

Comparative Yield and Efficiency :

  • Carbodiimide couplings (e.g., EDC/HOBt) achieve moderate to high yields (49–97%) , whereas hydroxyimino formation from aldehydes is typically high-yielding but requires precise stoichiometry .

Physicochemical Properties and Functional Group Effects

Property Target Compound tert-Butyl 4-(trifluoroethyl hydroxyimino) () tert-Butyl (1-acetylpiperidin-4-yl)carbamate ()
Polarity Moderate (hydroxyimino enhances hydrophilicity) Low (trifluoromethyl increases lipophilicity) Low (acetyl reduces polarity)
Molecular Weight ~390 (estimated) 318 (calculated) 242
Hydrogen-Bonding Capacity High (hydroxyimino and carbamoyl) Moderate (hydroxyimino only) Low (acetyl lacks donors)

Key Insights :

  • The hydroxyimino group enhances aqueous solubility compared to acetyl or trifluoromethyl analogs but may reduce membrane permeability.
  • Tert-butyl groups contribute to steric protection of the carbamate, improving metabolic stability .

Q & A

Basic: What are the key synthetic steps and purification methods for Tert-butyl 4-{[1-(hydroxyimino)-2-methylpropyl]carbamoyl}piperidine-1-carboxylate?

Answer:
The synthesis typically involves coupling the tert-butyl piperidine-1-carboxylate scaffold with the hydroxyimino-containing moiety. Key steps include:

  • Carbamoyl linkage formation : Use coupling agents like HBTU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to activate the carboxylic acid intermediate for nucleophilic attack by the amine group .
  • Hydroxyimino group introduction : Perform oxime formation under acidic or neutral conditions using hydroxylamine derivatives.
  • Purification : Silica gel column chromatography is standard, with eluents such as ethyl acetate/hexane gradients. For polar intermediates, reverse-phase HPLC may be required .

Basic: Which spectroscopic techniques are critical for structural confirmation, and what key spectral features should be analyzed?

Answer:

  • 1H/13C NMR :
    • tert-butyl group : A singlet at ~1.4 ppm (1H) and a quaternary carbon at ~28 ppm (13C).
    • Carbamate carbonyl : A signal at ~155 ppm (13C).
    • Hydroxyimino proton : A broad peak at ~8-10 ppm (1H), pH-dependent .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns consistent with the carbamoyl and tert-butyl groups .
  • IR Spectroscopy : Detect N-H stretching (~3300 cm⁻¹) and carbonyl vibrations (~1680 cm⁻¹ for carbamate) .

Advanced: How can researchers address contradictions in crystallographic data during structural determination?

Answer:

  • Data Quality Check : Ensure completeness (>95%), low Rmerge (<5%), and high I/σ(I) (>2) to minimize refinement errors. Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned data .
  • Twinned Crystal Analysis : If merging residuals (Rint) exceed 10%, test for twinning using PLATON’s TwinRotMat or ROTAX. Apply Hooft/Y absorption corrections in SHELXL .
  • Alternative Refinement : Cross-validate with independent software (e.g., OLEX2) and compare residual electron density maps to identify misplaced atoms .

Advanced: What strategies optimize coupling reaction yields when introducing the hydroxyimino group?

Answer:

  • Reagent Optimization : Use 1.2–1.5 equivalents of HBTU and 3–4 equivalents of N-ethyldiisopropylamine (DIPEA) to minimize side reactions .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for solubility and reaction rate. For moisture-sensitive steps, use anhydrous THF under inert atmosphere .
  • Kinetic Monitoring : Track reaction progress via TLC (silica GF254) or in situ FTIR for carbonyl disappearance. Quench aliquots at intervals to identify yield plateaus .

Advanced: How should discrepancies in toxicity profiles across safety assessments be resolved?

Answer:

  • In Vitro Assays : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity using hepatic (HepG2) and renal (HEK293) cell lines .
  • Cross-Referencing : Compare GHS classifications from multiple SDS (e.g., Key Organics vs. ChemScene LLC) and prioritize data from studies with explicit EC50/LC50 values .
  • Precautionary Measures : Assume worst-case hazard (e.g., respiratory irritation) and use fume hoods, nitrile gloves, and full-face respirators during handling .

Advanced: What computational approaches predict the bioactive conformation of this compound in drug discovery?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into target proteins (e.g., enzymes with piperidine-binding pockets). Focus on hydrogen bonding with the hydroxyimino group and steric fit of the tert-butyl moiety .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of the carbamoyl-piperidine linkage in aqueous and lipid bilayer environments .
  • Pharmacophore Modeling : Align with known MTP (microsomal triglyceride transfer protein) inhibitors to identify critical hydrophobic (tert-butyl) and hydrogen-bonding (hydroxyimino) features .

Advanced: How can researchers validate synthetic intermediates with unexpected NMR signals?

Answer:

  • 2D NMR Analysis : Perform HSQC and HMBC to assign ambiguous protons/carbons. For example, verify carbamoyl connectivity via HMBC correlations between the piperidine nitrogen and carbonyl carbon .
  • Isotopic Labeling : Synthesize a deuterated tert-butyl analog to distinguish overlapping signals in crowded regions (e.g., δ 1.0–1.5 ppm) .
  • X-ray Diffraction : If crystallization is feasible, use SHELXD for structure solution and SHELXL for refinement to unambiguously assign stereochemistry .

Advanced: What are the implications of solvent choice on the compound’s stability during long-term storage?

Answer:

  • Degradation Pathways : Hydrolysis of the carbamate group is accelerated in polar protic solvents (e.g., methanol). Store in anhydrous DMSO or acetonitrile at –20°C .
  • Freeze-Thaw Stability : Avoid repeated cycles; lyophilize aliquots and reconstitute fresh. Monitor via UPLC-UV for degradation peaks (e.g., tert-butyl alcohol at 210 nm) .
  • Light Sensitivity : Protect from UV exposure using amber vials, especially if the hydroxyimino group forms nitroso derivatives .

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